Cas no 58449-06-2 (1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one)

1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one structure
58449-06-2 structure
Productnaam:1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one
CAS-nummer:58449-06-2
MF:C23H22O5
MW:378.417787075043
CID:948527
PubChem ID:73447

1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one
    • 1-[2,4-Dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenyl-1-propanone
    • 1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one
    • 1-(2,4-Dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl)-3-phenyl-1-propanone
    • AC1L2JVD
    • AC1Q5D64
    • CHEBI:9915
    • CHEMBL523296
    • MEGxp0_001394
    • NCIMech_000569
    • NSC241906
    • Uvaretin
    • 1-PROPANONE, 1-(2,4-DIHYDROXY-3-((2-HYDROXYPHENYL)METHYL)-6-METHOXYPHENYL)-3-PHENYL-
    • Q27089383
    • NSC-241906
    • ACon1_001408
    • C09978
    • AKOS040758209
    • LMPK12120469
    • SCHEMBL4743874
    • 1-Propanone,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenyl-
    • 1-(2,4-Dihydroxy-3-((2-hydroxyphenyl)methyl)-6-methoxyphenyl)-3-phenyl-1-propanone
    • NCGC00180537-01
    • DTXSID50207148
    • 58449-06-2
    • NCI60_001940
    • UNII-VZ5C9UL7V1
    • CS-0310817
    • BRD-K57086287-001-01-8
    • CCG-35562
    • HY-N10129
    • VZ5C9UL7V1
    • NSC 241906
    • 2',4'-dihydroxy-3'-[(2-hydroxyphenyl)methyl]6'-methoxy-7,8-dihydrochalcone
    • TZN3_3.1
    • 1-[2,4-Dihydroxy-3-[(2-hydroxyphenyl)methyl ]-6-methoxyphenyl ]-3-phenyl-1-propanone
    • DB-291215
    • Inchi: InChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3
    • InChI-sleutel: LQHGGFQNRNEFIG-UHFFFAOYSA-N
    • LACHT: COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3

Berekende eigenschappen

  • Exacte massa: 378.14676
  • Monoisotopische massa: 378.14672380g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 7
  • Complexiteit: 489
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 87Ų

Experimentele eigenschappen

  • PSA: 86.99
  • LogboekP: 4.21830
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd